

HPLC Method Development & Comparison Guide: 5-iodo-1,4-dimethyl-1H-pyrazole

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Compound of Interest

Compound Name: 5-iodo-1,4-dimethyl-1H-pyrazole

CAS No.: 1420831-53-3

Cat. No.: B2918766

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Executive Summary & Compound Profile

This guide provides a technical framework for the HPLC analysis of **5-iodo-1,4-dimethyl-1H-pyrazole**. Unlike its 4-iodo regioisomer (synthesized via electrophilic substitution), the 5-iodo variant is typically generated via directed lithiation of 1,4-dimethylpyrazole. This synthetic route dictates the impurity profile, necessitating a separation method capable of resolving the polar starting material from the lipophilic iodinated product and potential regioisomers.

Physicochemical Profile

Understanding the shift in lipophilicity is key to predicting retention.

Property	1,4-dimethyl-1H-pyrazole (SM)	5-iodo-1,4-dimethyl-1H-pyrazole (Target)	Impact on HPLC
Molecular Weight	96.13 g/mol	222.03 g/mol	Significant mass shift (detectable by MS).
LogP (Predicted)	~0.6	~1.5 – 1.8	Target is significantly more hydrophobic; will elute later.
pKa (Conj. Acid)	~2.5 (Pyrazole N)	~1.5 (Inductive effect of I)	Both are weak bases; neutral at pH > 4.
UV Max	~210-220 nm	~254 nm (Bathochromic shift)	Iodine enhances UV absorbance at 254 nm.

Comparative Method Analysis

Two primary methodologies are evaluated: Standard C18 (Baseline) and Phenyl-Hexyl (Alternative/High Selectivity).

Method A: Standard C18 (Baseline Performance)

Best for: Routine reaction monitoring, purity checks.

- Mechanism: Hydrophobic interaction dominates. The iodine atom significantly increases interaction with the C18 chains compared to the methylated precursor.
- Pros: Robust, widely available, predictable elution order.
- Cons: May struggle to separate the 5-iodo target from the 3-iodo regioisomer (if present) due to similar hydrophobicity.

Method B: Phenyl-Hexyl (High Selectivity Alternative)

Best for: Impurity profiling, separating regioisomers (3-iodo vs. 5-iodo).

- Mechanism:

stacking interactions. The electron-withdrawing iodine atom alters the electron density of the pyrazole ring. The specific position (C5 vs C3) changes the dipole moment and accessibility for

-stacking with the phenyl stationary phase.

- Key Insight: Using Methanol instead of Acetonitrile enhances the

selectivity, as Acetonitrile's own

-electrons can compete with the stationary phase.

Predicted Retention Data (Relative Retention Time - RRT)

Reference Peak: 1,4-dimethyl-1H-pyrazole (SM) set to RRT 1.00

Compound	RRT (C18 / ACN)	RRT (Phenyl-Hexyl / MeOH)	Description
1,4-dimethylpyrazole	1.00	1.00	Elutes near void volume (polar).
5-iodo-1,4-dimethyl...	1.85 - 2.10	2.20 - 2.50	Strong retention due to Iodine lipophilicity.
3-iodo regioisomer	~1.90	~2.35	Phenyl phase often resolves this pair better.
Di-iodo impurity	> 2.50	> 2.80	Highly lipophilic; elutes late.

Detailed Experimental Protocols

Protocol 1: Standard Gradient (C18)

- Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 μ m.

- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 1.0 mL/min.
- Temperature: 30°C.
- Detection: UV 254 nm.

Time (min)	% B	Rationale
0.0	5	Initial equilibration for polar SM.
8.0	95	Linear gradient to elute lipophilic Iodine products.
10.0	95	Wash column of any di-iodo/dimer species.
10.1	5	Re-equilibration.

Protocol 2: Isomer-Selective Gradient (Phenyl-Hexyl)

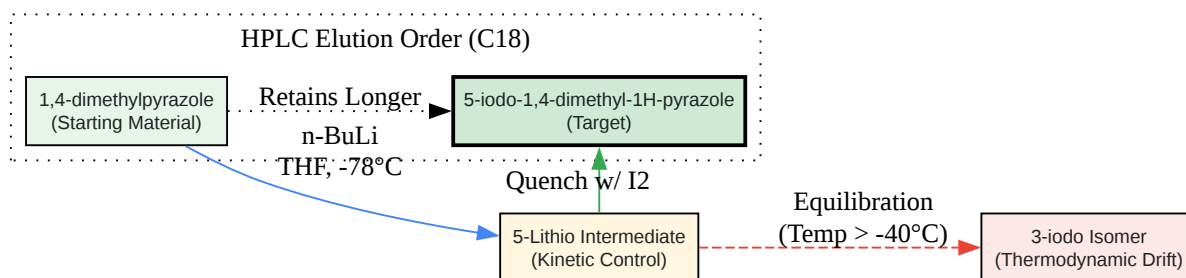
- Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 5 µm.
- Mobile Phase A: Water + 10 mM Ammonium Formate (pH ~3.8).
- Mobile Phase B: Methanol (Promotes interactions).
- Flow Rate: 0.8 mL/min.

Time (min)	% B	Rationale
0.0	10	Higher initial organic to prevent phase collapse (if applicable).
12.0	90	Slower gradient for maximum resolution of isomers.
15.0	90	Wash.

Visualizations

Diagram 1: Synthesis & Impurity Logic

This diagram illustrates the origin of the analytes, confirming why specific impurities (SM, Regioisomers) must be separated.

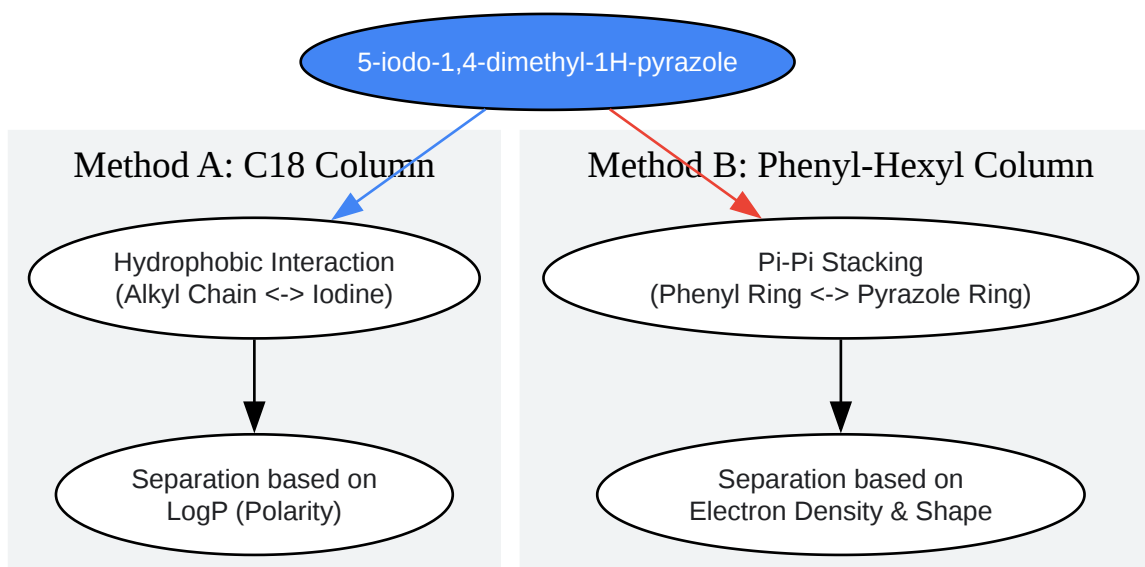


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Caption: Synthesis pathway showing the origin of the 5-iodo target and potential 3-iodo regioisomer impurity.

Diagram 2: Separation Mechanism Comparison

This diagram contrasts how the two column types interact with the target molecule.



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Caption: Mechanistic difference between C18 (hydrophobicity) and Phenyl-Hexyl (Pi-Pi stacking) modes.

Troubleshooting & Validation

- **Peak Tailing:** Pyrazoles are basic. If the peak tails on C18, ensure the mobile phase pH is controlled. 0.1% Formic Acid (pH ~2.7) usually suppresses silanol interactions. If tailing persists, switch to 10mM Ammonium Acetate (pH 4.5) or use a "Base-Deactivated" column.
- **Sample Diluent:** Dissolve the sample in 50:50 Water:Acetonitrile. Dissolving pure iodine compounds in 100% organic solvent can sometimes lead to peak distortion (fronting) if the injection volume is large (>5 μ L).
- **Carryover:** Iodinated compounds can be "sticky." If ghost peaks appear in blank runs, add a needle wash step with 90% Acetonitrile / 10% Isopropanol.

References

- Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds.[1][2][3] The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry.

- Holzer, W., et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank. (Reference for comparative spectral data of regioisomers).
- PubChem. (2025).[4] 1,4-Dimethylpyrazole Compound Summary. (Physicochemical data source).
- Agilent Technologies. (2009).[5] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. (Grounding for Phenyl-Hexyl method choice).

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Sources

- [1. cdnsciencepub.com \[cdnsciencepub.com\]](https://pubs.cdnsciencepub.com)
- [2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/123456789/)
- [3. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [4. 1,4-Dimethylpyrazole | C5H8N2 | CID 136836 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/1,4-Dimethylpyrazole)
- [5. agilent.com \[agilent.com\]](https://www.agilent.com)
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